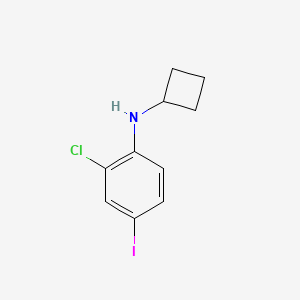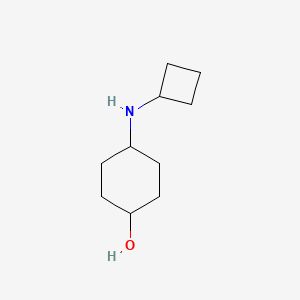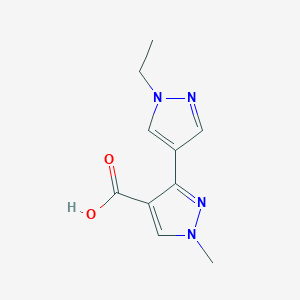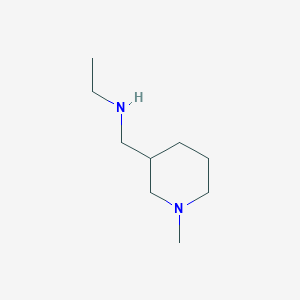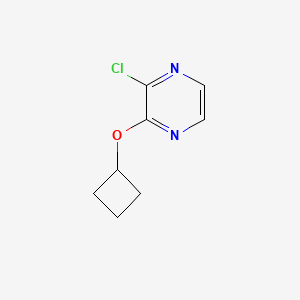
2-Chloro-3-cyclobutoxypyrazine
Descripción general
Descripción
2-Chloro-3-cyclobutoxypyrazine, also known as CCP, is an organic compound that belongs to the pyrazine family. It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-chloro-3-(cyclobutyloxy)pyrazine .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-cyclobutoxypyrazine is 1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Chloro-3-cyclobutoxypyrazine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Tuberculostatic Activity in Pyrazine Derivatives
2-Chloro-3-cyanopyrazine was utilized as a substrate in synthesizing tuberculostatic pyrazine derivatives. These derivatives showed potential in vitro tuberculostatic activity, with compound 5b exhibiting significant effectiveness (H. Foks et al., 2005) (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).
Nucleophilic Substitution Reactions
2-Chloro-3-cyanopyrazine effectively undergoes nucleophilic substitution reactions, forming 2-aminopyridines and other derivatives, useful in various chemical syntheses (Z. A. Bomika et al., 1976) (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).
Photocatalytic Decomposition
2-Chloro-3-cyanopyrazine-based atrazine undergoes decomposition in the presence of polyoxometalates when exposed to specific light wavelengths. This process results in various byproducts and demonstrates potential applications in environmental remediation (A. Hiskia et al., 2001) (Hiskia, Ecke, Troupis, Kokorakis, Hennig, & Papaconstantinou, 2001).
DNA Binding Properties
The physicochemical and antimicrobial properties of pyrazine derivatives, including chlorohydrazinopyrazine, were studied for their affinity to DNA. These compounds showed promise for potential clinical applications due to their high DNA binding affinity and low cytotoxicity (P. Mech-Warda et al., 2022) (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).
Antimicrobial Activities in Heterocyclic Substances
2-Chloro-3-cyanopyrazine derivatives have shown antimicrobial activities against various bacterial strains, suggesting their potential in medical applications and drug development (H. Behbehani et al., 2011) (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Influence on Cyanobacterial Growth
The effects of mercuric ion and pesticides including 2-chloro-3-cyanopyrazine derivatives on the growth of cyanobacteria were explored. These studies contribute to our understanding of environmental impacts of such chemicals on aquatic ecosystems (G. Stratton, 1985) (Stratton, 1985).
Propiedades
IUPAC Name |
2-chloro-3-cyclobutyloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXVPNWCPMRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-cyclobutoxypyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



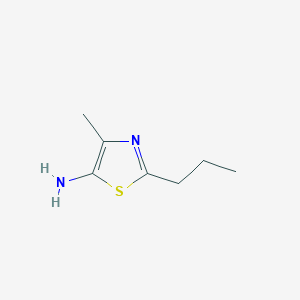


![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
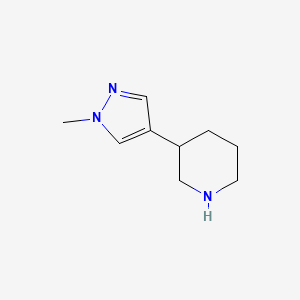

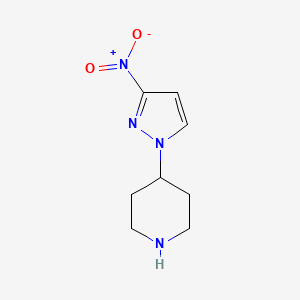
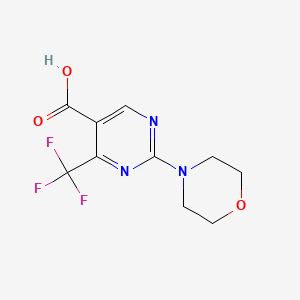
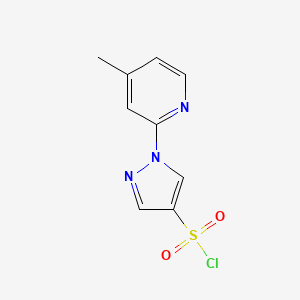
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
